molecular formula C19H19NO3 B11099423 ({[(1E)-6-hydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(4-methylphenyl)methanone

({[(1E)-6-hydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(4-methylphenyl)methanone

Cat. No.: B11099423
M. Wt: 309.4 g/mol
InChI Key: GORNRSONJJHXRR-CZIZESTLSA-N
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Description

The compound ({[(1E)-6-hydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(4-methylphenyl)methanone is a complex organic molecule characterized by its unique structure, which includes a naphthalene ring, a hydroxy group, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[(1E)-6-hydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(4-methylphenyl)methanone typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:

    Formation of the Naphthalene Derivative: This involves the hydroxylation of naphthalene to introduce the hydroxy group.

    Methanone Formation: The final step involves the formation of the methanone group through a reaction with a suitable reagent, such as an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

({[(1E)-6-hydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(4-methylphenyl)methanone: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanone group can be reduced to an alcohol.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines.

Scientific Research Applications

({[(1E)-6-hydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(4-methylphenyl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ({[(1E)-6-hydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({[(1E)-6-hydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(4-methylphenyl)methanone: is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

[(E)-(6-hydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzoate

InChI

InChI=1S/C19H19NO3/c1-12-3-5-14(6-4-12)19(22)23-20-18-10-13(2)9-15-11-16(21)7-8-17(15)18/h3-8,11,13,21H,9-10H2,1-2H3/b20-18+

InChI Key

GORNRSONJJHXRR-CZIZESTLSA-N

Isomeric SMILES

CC1CC2=C(C=CC(=C2)O)/C(=N/OC(=O)C3=CC=C(C=C3)C)/C1

Canonical SMILES

CC1CC2=C(C=CC(=C2)O)C(=NOC(=O)C3=CC=C(C=C3)C)C1

Origin of Product

United States

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